molecular formula C11H12N4O4 B10909606 7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B10909606
M. Wt: 264.24 g/mol
InChI Key: SVULHIQXEWNJAH-UHFFFAOYSA-N
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Description

7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the amino and carboxylic acid functional groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridine Derivatives: Compounds with similar core structures but different functional groups.

    Indole Derivatives: Compounds with an indole core that share some structural similarities.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.

Uniqueness

7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxopyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N4O4/c1-5-9-6(11(18)19)3-8(17)15(4-7(12)16)10(9)14(2)13-5/h3H,4H2,1-2H3,(H2,12,16)(H,18,19)

InChI Key

SVULHIQXEWNJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2CC(=O)N)C(=O)O)C

Origin of Product

United States

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